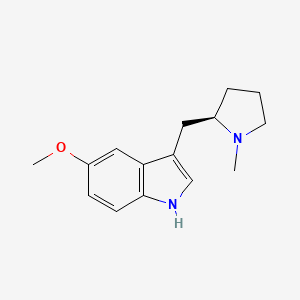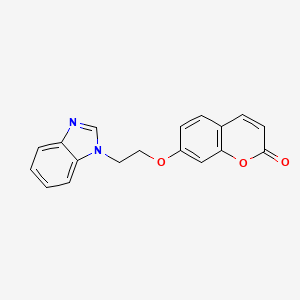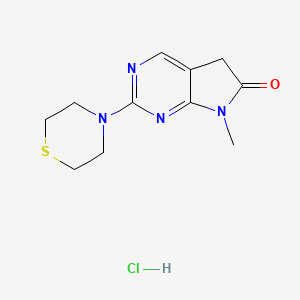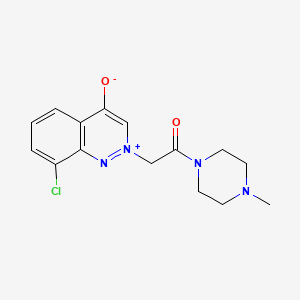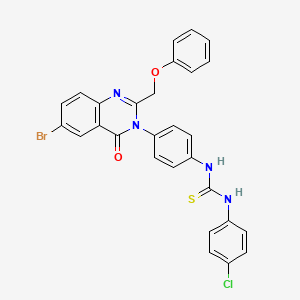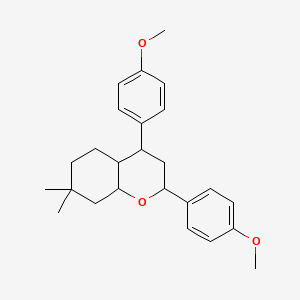
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman is an organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman typically involves the reaction of p-methoxyphenyl derivatives with appropriate reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the transformation of carbonyl groups into thiocarbonyl groups . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various functionalized compounds that retain the core structure of this compound.
Aplicaciones Científicas De Investigación
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman has a wide range of applications in scientific research:
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparación Con Compuestos Similares
2,4-Bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide:
Thiocarbonyl Compounds: These compounds share similar reactivity patterns and are used in various organic synthesis applications.
Propiedades
Número CAS |
82315-17-1 |
|---|---|
Fórmula molecular |
C25H32O3 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2,4-bis(4-methoxyphenyl)-7,7-dimethyl-2,3,4,4a,5,6,8,8a-octahydrochromene |
InChI |
InChI=1S/C25H32O3/c1-25(2)14-13-21-22(17-5-9-19(26-3)10-6-17)15-23(28-24(21)16-25)18-7-11-20(27-4)12-8-18/h5-12,21-24H,13-16H2,1-4H3 |
Clave InChI |
GPMYMZGCRYPDSN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2C(CC(OC2C1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


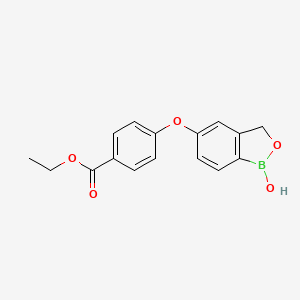
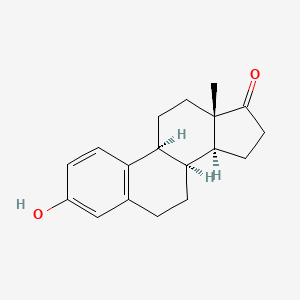
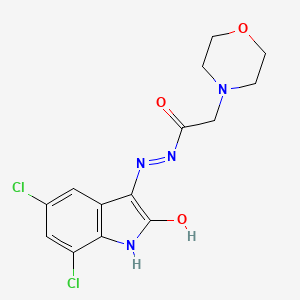
![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)
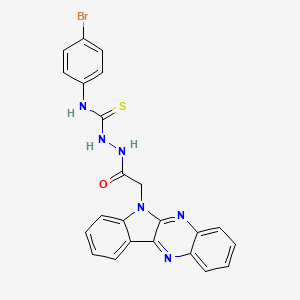
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
